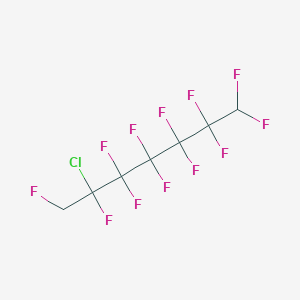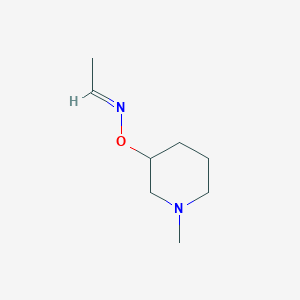
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxime group attached to an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. Common reagents used in this synthesis include acetaldehyde, O-(1-methyl-piperidin-3-YL)hydroxylamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the oxime bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
科学研究应用
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Acetaldehyde,O-(1-ethyl-piperidin-3-YL)oxime: Similar structure with an ethyl group instead of a methyl group.
Acetaldehyde,O-(1-propyl-piperidin-3-YL)oxime: Similar structure with a propyl group instead of a methyl group.
Acetaldehyde,O-(1-butyl-piperidin-3-YL)oxime: Similar structure with a butyl group instead of a methyl group.
Uniqueness
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is unique due to the specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with certain biological targets compared to its analogs with longer alkyl chains.
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
(E)-N-(1-methylpiperidin-3-yl)oxyethanimine |
InChI |
InChI=1S/C8H16N2O/c1-3-9-11-8-5-4-6-10(2)7-8/h3,8H,4-7H2,1-2H3/b9-3+ |
InChI 键 |
PFMIFILUUXMLTB-YCRREMRBSA-N |
手性 SMILES |
C/C=N/OC1CCCN(C1)C |
规范 SMILES |
CC=NOC1CCCN(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)
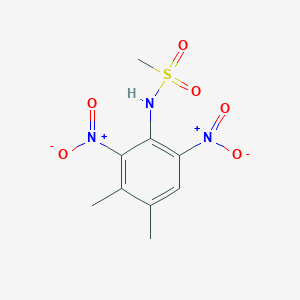
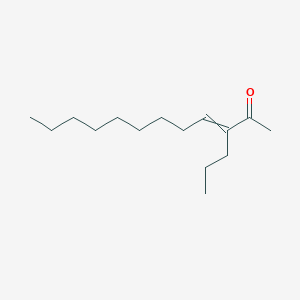
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
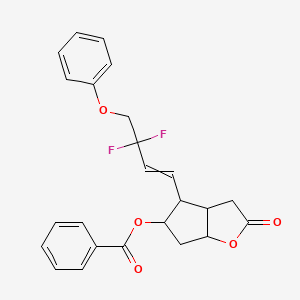
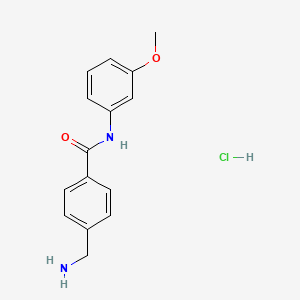
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
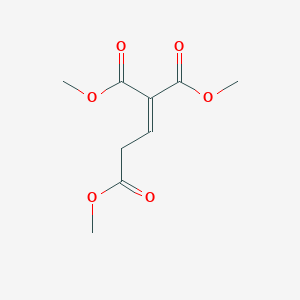
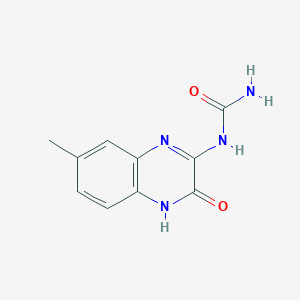
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
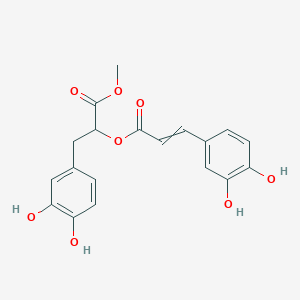
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
